1-(3-Bromobenzyl)-3-isopropylurea
Overview
Description
“1-(3-Bromobenzyl)piperidine” is a compound that has a similar structure to the requested compound . It has a molecular formula of C12H16BrN and an average mass of 254.166 Da .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like reduction, acylation, alkylation, and bromination . For instance, 3-Bromobenzyl bromide undergoes reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield a corresponding hydrocarbon .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely. For example, 3-Bromobenzyl bromide was used in the synthesis of various compounds, including 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinoline .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For “1-(3-Bromobenzyl)piperidine”, the density is 1.3±0.1 g/cm3, the boiling point is 302.9±17.0 °C at 760 mmHg, and the flash point is 137.0±20.9 °C .Scientific Research Applications
Catalysis and Synthesis
The compound is used in domino [Pd]-catalysis for synthesizing isobenzofuran-1(3H)-ones, with broad substrate scope and application in the synthesis of drugs like antiplatelet drug n-butyl phthalide and cytotoxic agonist 3a-[4'-methoxylbenzyl]-5,7-dimethoxyphthalide (Mahendar & Satyanarayana, 2016).
It's involved in Pd-catalyzed direct arylation processes, aiding in the synthesis of complex organic structures like 3-halopyrazolo[5,1-a]isoindoles (Brahim, Ammar, Soulé, & Doucet, 2016).
Analytical Chemistry
- Utilized in the separation and determination of isomers in chromatography, demonstrating effectiveness in complex chemical analyses (Kluska et al., 2014).
Electrochemical Applications
- A key component in the electroreductive synthesis of organic derivatives like 1-(bromobenzyl)-isoquinoline, which are pivotal in the synthesis of natural alkaloids (Shono, Miyamoto, Mizukami, & Hamaguchi, 1981).
Environmental and Material Sciences
- Its derivatives, such as thioureas, have been studied as corrosion inhibitors for materials like carbon steel, highlighting its potential in material preservation (Torres et al., 2014).
Biotechnological Production
- Involved in the biotechnological production of compounds like cis-1,2-dihydrocatechols, used as starting materials for synthesizing complex organic molecules (Vila et al., 2013).
Antitumor Activity
- Some derivatives, like S-(p-bromobenzyl)glutathione, show potential as antitumor agents, inhibiting the growth of certain cancer cells (Thornalley, Ladan, Ridgway, & Kang, 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-propan-2-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUSNPIQDLXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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